(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
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Overview
Description
“(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-dibromopyridine with (S)-3-hydroxypyrrolidine . This reaction is typically carried out in a solvent such as tert-butanol or toluene, and may involve the use of a base such as sodium carbonate . The reaction conditions can vary, but often involve heating the reaction mixture .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It is solid in its physical form . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.05 .Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have developed methods for synthesizing novel derivatives of pyridinyl pyrrolidinol, demonstrating their applications in creating compounds with significant antibacterial and antimicrobial activities. For instance, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives has been explored, showing potential antibacterial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013). Another study focused on the general and modular synthesis of isomeric 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides bearing diverse functional groups, highlighting the compound's versatility in synthetic chemistry (Štefko et al., 2011).
Biological Applications
Research has also delved into the biological applications of pyridinyl pyrrolidinol derivatives, examining their potential in medical and biological sciences. A study described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, investigating their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017). Another important application is in the development of fluorescent probes for detecting biological molecules, as demonstrated by the creation of a fluorescent probe based on the pyrene ring for detecting Cys, with potential applications in biological imaging (Chao et al., 2019).
Chemical and Material Science
The compound's role extends into material science, where its derivatives are used in the synthesis of new materials and chemical probes. For example, the development of novel synthesis routes for functionalized 2-pyrrolidinones via unsaturated imidoyl cyanides showcases the compound's utility in producing materials with specific properties (Alonso et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFQXQWZRXLBR-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653110 |
Source
|
Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
CAS RN |
946002-90-0 |
Source
|
Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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